molecular formula C16H19F2N3O2 B5405949 N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Katalognummer: B5405949
Molekulargewicht: 323.34 g/mol
InChI-Schlüssel: NUIFYDYRWOLGLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, commonly known as DAA-1106, is a small molecule that belongs to the family of piperazine derivatives. It is a selective agonist of the sphingosine-1-phosphate subtype 1 receptor (S1P1R), which is a G-protein-coupled receptor that plays a crucial role in the regulation of immune cell trafficking. S1P1R agonists have been shown to have therapeutic potential in a variety of autoimmune and inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Wirkmechanismus

DAA-1106 exerts its therapeutic effects by selectively activating the N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, which is expressed on the surface of immune cells, including T cells and B cells. Activation of this compound by DAA-1106 leads to the internalization of the receptor, which results in the sequestration of immune cells in lymph nodes and other secondary lymphoid organs. This prevents the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have a number of biochemical and physiological effects. In addition to its effects on immune cell trafficking, DAA-1106 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of DAA-1106 is its high selectivity for the N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of DAA-1106 is its relatively short half-life, which may require frequent dosing in clinical applications.

Zukünftige Richtungen

There are several potential future directions for research on DAA-1106. One area of interest is the development of more potent and selective N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide agonists. Another area of interest is the investigation of the potential therapeutic applications of DAA-1106 in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, the development of novel drug delivery systems for DAA-1106 may improve its pharmacokinetic properties and increase its efficacy.

Synthesemethoden

The synthesis of DAA-1106 involves a multistep process that begins with the reaction of 3,4-difluorobenzylamine with ethyl 2-bromoacetate to form the corresponding ester. This ester is then converted to the piperazine derivative by reaction with cyclopropylamine. The final step involves the deprotection of the amide group using trifluoroacetic acid to yield the desired compound.

Wissenschaftliche Forschungsanwendungen

DAA-1106 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. In preclinical studies, it has been shown to be effective in reducing disease severity in animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. In addition, DAA-1106 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Eigenschaften

IUPAC Name

N-cyclopropyl-2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c17-12-4-1-10(7-13(12)18)9-21-6-5-19-16(23)14(21)8-15(22)20-11-2-3-11/h1,4,7,11,14H,2-3,5-6,8-9H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIFYDYRWOLGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NCCN2CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.